molecular formula C15H12Cl2N2O3 B10973767 4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid

4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid

Cat. No.: B10973767
M. Wt: 339.2 g/mol
InChI Key: QOWDBLCQOOFDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a dichloroaniline group through a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the reaction of 2,3-dichloroaniline with a benzoic acid derivative under specific conditions. The reaction often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A simpler compound with similar structural features but lacking the benzoic acid moiety.

    4-Aminobenzoic Acid: Contains the benzoic acid moiety but lacks the dichloroaniline group.

    N-(2,3-Dichlorophenyl)benzamide: Similar structure but with different functional groups.

Uniqueness

4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to the combination of the dichloroaniline and benzoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

4-[[(2,3-dichlorophenyl)carbamoylamino]methyl]benzoic acid

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-2-1-3-12(13(11)17)19-15(22)18-8-9-4-6-10(7-5-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22)

InChI Key

QOWDBLCQOOFDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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